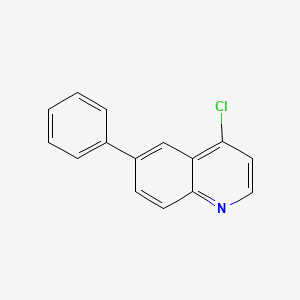

4-Chloro-6-phenylquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-6-phenylquinoline is a quinoline derivative with the molecular formula C15H10ClN. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical structure and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-phenylquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloroaniline with benzaldehyde in the presence of a catalyst to form the intermediate Schiff base, which then undergoes cyclization to yield this compound . The reaction conditions often involve the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as Lewis acids or transition metal complexes may be employed to improve the efficiency of the cyclization reaction .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-phenylquinoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation to form quinoline N-oxide or reduction to form dihydroquinoline derivatives.

Cycloaddition Reactions: The compound can participate in cycloaddition reactions with dienophiles or other reactive species.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

Substitution Products: Depending on the nucleophile, products such as 4-amino-6-phenylquinoline or 4-thio-6-phenylquinoline can be formed.

Oxidation Products: Quinoline N-oxide derivatives.

Reduction Products: Dihydroquinoline derivatives.

Scientific Research Applications

4-Chloro-6-phenylquinoline has several applications in scientific research:

Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmacologically active compounds, including antimalarial, antimicrobial, and anticancer agents.

Biological Studies: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

Industrial Applications: It is used in the synthesis of dyes, catalysts, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-Chloro-6-phenylquinoline involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell death . In anticancer research, it may interfere with cell signaling pathways and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

6-Bromo-4-chloro-2-phenylquinoline: Similar structure with a bromine atom at the 6-position instead of a phenyl group.

4-Chloro-6,7-dimethoxyquinoline: Contains methoxy groups at the 6 and 7 positions instead of a phenyl group.

Uniqueness

4-Chloro-6-phenylquinoline is unique due to the presence of both a chlorine atom and a phenyl group, which enhances its chemical reactivity and potential for diverse applications. The combination of these substituents allows for specific interactions with biological targets and the formation of a wide range of derivatives with varying biological activities .

Biological Activity

4-Chloro-6-phenylquinoline is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential applications in drug discovery.

Chemical Structure and Properties

This compound belongs to the quinoline class of compounds, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. The presence of chlorine and phenyl groups at specific positions enhances its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA) and Gram-negative bacteria. In one study, derivatives of 4-chloro-2-phenylquinoline demonstrated notable antibacterial activity, with minimum inhibitory concentration (MIC) values as low as 50 µg/ml against several strains .

Table 1: Antibacterial Activity of 4-Chloro-2-phenylquinoline Derivatives

| Compound | MIC (µg/ml) | Activity Against |

|---|---|---|

| Q3 | 50 | MRSA |

| Q5 | 50 | E. coli |

| Q6 | 50 | P. aeruginosa |

| Q9 | 50 | S. typhi |

Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties. Its ability to interact with DNA and proteins could inhibit cancer cell proliferation. A study highlighted its potential in targeting specific pathways involved in cancer progression, although further investigation is required to confirm these effects.

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets. It may bind to DNA or proteins, disrupting essential cellular processes. The chloro and phenyl substituents enhance lipophilicity, facilitating cellular entry and interaction with biomolecules .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at different positions on the quinoline scaffold can significantly influence its efficacy and selectivity. For instance, the introduction of alkylamino chains or methoxy groups has been shown to enhance antimicrobial activity while reducing toxicity to host cells .

Table 2: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Alkylamino chain at C-4 | Retains NorA EPI activity |

| Methoxy at C-6 | Improves NorA EPI activity |

| Benzyloxy at C-6 | Maintains inhibition but increases toxicity |

Case Studies

Several case studies have demonstrated the efficacy of quinoline derivatives in clinical settings:

- Study on NorA Efflux Pump Inhibition : A derivative with structural similarities to this compound showed improved EPI activity against S. aureus, indicating potential for overcoming antibiotic resistance .

- Anticancer Research : A compound structurally related to this compound was evaluated for its ability to induce apoptosis in cancer cells, showing promising results that warrant further exploration.

Properties

CAS No. |

5443-23-2 |

|---|---|

Molecular Formula |

C15H10ClN |

Molecular Weight |

239.70 g/mol |

IUPAC Name |

4-chloro-6-phenylquinoline |

InChI |

InChI=1S/C15H10ClN/c16-14-8-9-17-15-7-6-12(10-13(14)15)11-4-2-1-3-5-11/h1-10H |

InChI Key |

SHEUACMUOCOUKG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=CN=C3C=C2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.